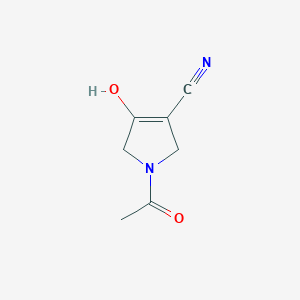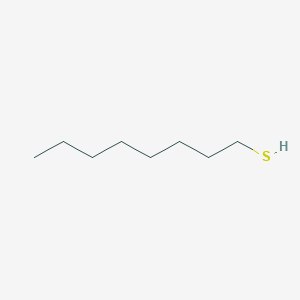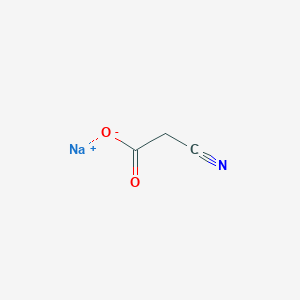
氰基乙酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium cyanoacetate is a chemical compound that has been studied in various contexts, including its role in organic synthesis and coordination chemistry. It is known for its ability to participate in reactions as a nucleophile and for its coordination with metal ions.
Synthesis Analysis
The synthesis of sodium cyanoacetate and related compounds has been explored through various methods. For instance, the reaction of sodium amides with cyanoalkanes has been investigated, leading to the isolation of nitrile adducts and ketimido complexes, which are characterized by X-ray diffraction . Additionally, the interaction of sodium cyanide with chiral oxazolidinium methiodides has been shown to produce cyano ethers in a diastereoselective manner .
Molecular Structure Analysis
The molecular structure of sodium cyanoacetate has been elucidated through spectroscopic methods and theoretical studies. Infrared, Raman, and EPR spectra have been used to characterize the sodium salt of 2-cyano-2-(hydroxyimino)acetic acid, revealing its bidentate chelation to metal ions . X-ray crystallography has provided insights into the coordination modes of the cyanoacetate ion, showing how it can bond to silver and titanium centers .
Chemical Reactions Analysis
Sodium cyanoacetate is involved in various chemical reactions. It has been used as a reducing agent, as seen in the reduction of aldehydes and ketones by sodium cyanohydridoborate, which is pH-dependent and can lead to the synthesis of amines and amino acids . The compound also participates in the formation of coordination complexes with metals such as silver and titanium, demonstrating different bonding modes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium cyanoacetate have been studied through vibrational spectroscopy. The complete vibrational spectra of cyanoacetic acid and its sodium salt suggest a hydrogen-bonded polymer structure for the acid, with temperature affecting the infrared spectrum due to an order-disorder transition . Gas chromatographic methods have been optimized to determine the content of cyanoacetic acid and sodium cyanoacetate, indicating their potential for use in the synthesis of purine preparations .
Relevant Case Studies
Case studies involving sodium cyanoacetate include its use in the synthesis of amino acids via reductive amination , the formation of cyano ethers with potential applications in enantioselective synthesis , and the determination of its content in technological solutions using gas chromatography . The compound's ability to form nesting inclusion compounds, as demonstrated by the X-ray structure of a complex with 15-crown-5, highlights its versatility in supramolecular chemistry .
科学研究应用
胺的氰基乙酰化
氰基乙酸钠用于胺的氰基乙酰化,这是合成生物活性化合物的一个关键步骤 . 这些化合物的羰基和氰基官能团可以与常见的双齿试剂发生反应,形成各种杂环化合物 .
氰基乙酰胺衍生物的合成
氰基乙酸钠用于氰基乙酰胺衍生物的合成。 最通用和经济的方法是用各种取代的芳基或杂环胺处理烷基氰基乙酸酯 .
香豆素-3-羧酸酯的合成
氰基乙酸钠用于合成香豆素-3-羧酸酯 . 氰基乙酸乙酯与水杨醛的缩合将得到香豆素-3-羧酸酯或3-氰基香豆素作为最终产物 .
3-氰基香豆素的合成
底物范围评估表明,使用氰基乙酸乙酯作为原料可以得到3-氰基香豆素 .
分散黄232的合成
最近,有人证明,由L-脯氨酸和草酸形成的LTTM可以顺利地促进水杨醛、邻氨基苯酚和氰基乙酸乙酯的反应,得到分散黄232 .
氰基丙烯酸酯粘合剂
近年来,氰基丙烯酸酯(CAs)已应用于多个领域,包括获得3D原型模型、法医指纹识别、制备延长作用的药物载体、玻璃离子水门汀、获得纳米纤维、光刻胶和超疏水表面 .
作用机制
Target of Action
Sodium cyanoacetate, also known as sodium 2-cyanoacetate, primarily targets amines . It is extensively used as a reactant in the formation of biologically active compounds . The carbonyl and cyano functions of sodium cyanoacetate enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The compound interacts with its targets through a process known as cyanoacetylation . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution leads to the respective N-cyanoacetamide derivatives .
Biochemical Pathways
Sodium cyanoacetate affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is considered one of the most important precursors for heterocyclic synthesis . The compound’s interaction with amines leads to the formation of various organic heterocycles .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability.
Result of Action
The result of sodium cyanoacetate’s action is the formation of a variety of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists over the past decade . They are used in the synthesis of various organic compounds such as esters, acids, and amides .
Action Environment
Sodium cyanoacetate is relatively stable under normal conditions, but it can decompose under light . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and temperature . It is soluble in water, which can also affect its reactivity .
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "Sodium cyanoacetate can be synthesized by the reaction between sodium cyanide and ethyl chloroacetate.", "Starting Materials": ["Sodium cyanide", "Ethyl chloroacetate"], "Reaction": [ "Step 1: Dissolve sodium cyanide in water.", "Step 2: Add ethyl chloroacetate to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool.", "Step 5: Acidify the mixture with hydrochloric acid.", "Step 6: Filter the resulting precipitate.", "Step 7: Wash the precipitate with water.", "Step 8: Dry the product to obtain sodium cyanoacetate." ] } | |
CAS 编号 |
1071-36-9 |
分子式 |
C3H3NNaO2 |
分子量 |
108.05 g/mol |
IUPAC 名称 |
sodium;2-cyanoacetate |
InChI |
InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6); |
InChI 键 |
NLBFDFIZQKPFKP-UHFFFAOYSA-N |
手性 SMILES |
C(C#N)C(=O)[O-].[Na+] |
SMILES |
C(C#N)C(=O)[O-].[Na+] |
规范 SMILES |
C(C#N)C(=O)O.[Na] |
其他 CAS 编号 |
1071-36-9 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of sodium cyanoacetate in organic synthesis?
A: Sodium cyanoacetate is a versatile reagent in organic synthesis, predominantly employed in the construction of heterocyclic compounds. For example, it reacts with pyrrolizidine-chlorate to yield pyrrolizidine-9-acetonitrile, a precursor to pyrrolizidine-9-acetic acid hydrochloride. It also serves as a building block for synthesizing alkyl α-cyanoacetyl glycolates via reaction with alkyl chloroacetates.
Q2: How does the structure of cyanoacetic acid relate to its spectroscopic properties?
A: Cyanoacetic acid, the protonated form of sodium cyanoacetate, exhibits intriguing spectroscopic behavior. Infrared spectroscopy reveals a significant temperature dependence in its spectrum. This is attributed to an order-disorder transition of hydrogen atoms participating in hydrogen bonds within the crystal structure.
Q3: Can you elaborate on the application of sodium cyanoacetate in perovskite solar cell technology?
A: Recent research highlights the use of sodium cyanoacetate as an additive in flexible perovskite solar cells. It acts as a "molecular bridge" at the perovskite-buried interface, enhancing the performance of these cells. This bridging effect passivates interfacial defects, mitigating oxygen vacancies in the SnO2 transport layer and under-coordinated lead defects within the perovskite.
Q4: How does sodium cyanoacetate influence perovskite crystallization?
A: Beyond its role in defect passivation, sodium cyanoacetate influences perovskite crystal growth. It promotes bottom-up crystallization, extending perovskite growth at the buried interface and influencing subsequent surface recrystallization. This results in larger crystalline grains and reduced lattice strain within the perovskite film, ultimately improving solar cell efficiency.
Q5: Has sodium cyanoacetate been used in the synthesis of biologically active molecules?
A: Sodium cyanoacetate has been employed in synthesizing α-cyano-β-arylacrylic acids, a class of compounds with potential biological activity. For instance, condensation of sodium cyanoacetate with various aldehydes, including 2-hydroxy-3-methoxybenzaldehyde, has led to the formation of α-cyano-β (2-hydroxy-3-methoxyphenyl) acrylic acid, a precursor to 8-methoxycoumarin-3-carboxylic acid. Coumarin derivatives are known for their diverse biological activities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



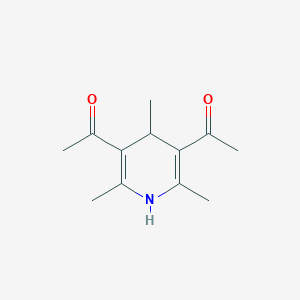
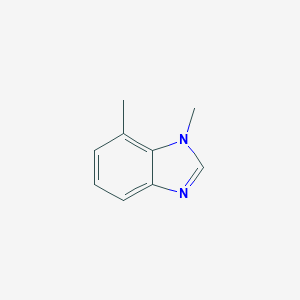
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
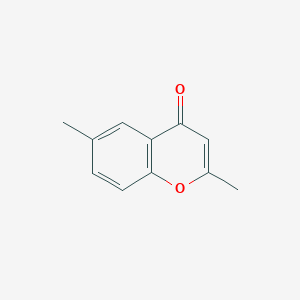
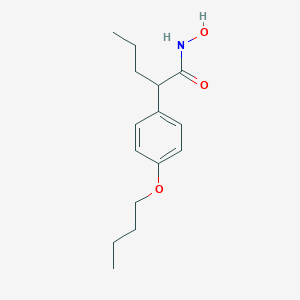


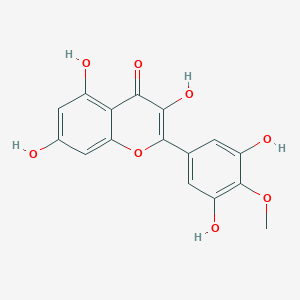
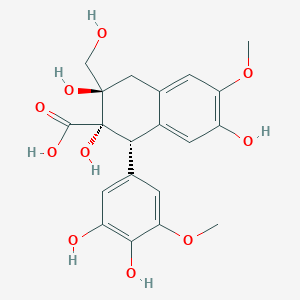
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
